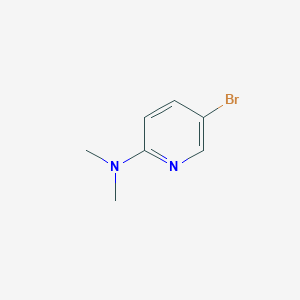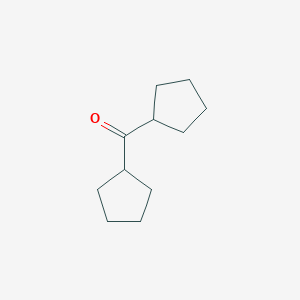
Dicyclopentylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentylmethanone is an organic compound with the molecular formula C11H18O. It features a central carbonyl group (C=O) bonded to two cyclopentyl rings. This compound is known for its unique cyclic structure and good thermal stability, making it a versatile building block in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyclopentylmethanone can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclopentanone under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclopentylmethanone undergoes various chemical reactions, including:
Nucleophilic Addition Reactions: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols, imines, or enolates depending on the specific reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Addition: Formation of alcohols, imines, or enolates.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: It serves as a starting material for the synthesis of heterocyclic compounds, polycyclic aromatic hydrocarbons, and other complex molecules.
Material Science: Its unique properties make it a candidate for use in liquid crystals and polymers, enhancing thermal stability and mechanical strength.
Biological Studies: Derivatives of dicyclopentylmethanone have shown potential antimicrobial and anticancer activities, suggesting applications in the development of new antibiotics and anticancer agents.
Wirkmechanismus
The mechanism by which dicyclopentylmethanone exerts its effects is primarily through its carbonyl group, which can participate in various chemical reactions. The carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This property allows this compound to serve as a versatile intermediate in organic synthesis, facilitating the formation of various products through nucleophilic addition, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyl ketone
- Dicyclopropyl ketone
- Cyclopentyl ketone
Comparison: Dicyclopentylmethanone is unique due to its two cyclopentyl rings bonded to a central carbonyl group, providing enhanced thermal stability and a distinct cyclic structure. Compared to cyclopropyl ketone and dicyclopropyl ketone, this compound offers greater stability and versatility in organic synthesis .
Eigenschaften
IUPAC Name |
dicyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXDEBDJICFAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396825 |
Source


|
| Record name | dicyclopentylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17610-48-9 |
Source


|
| Record name | dicyclopentylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
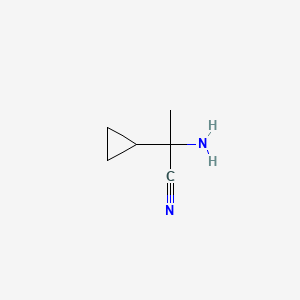
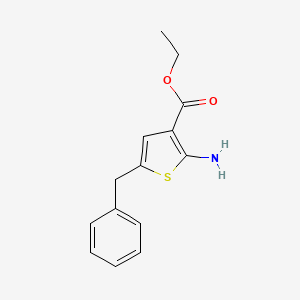
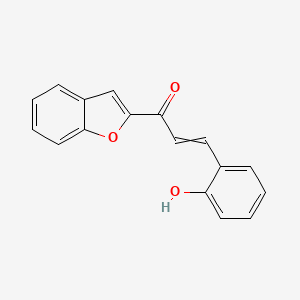
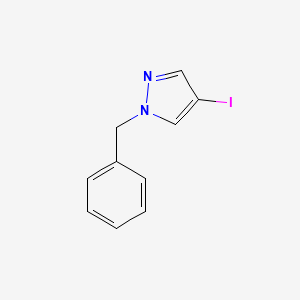
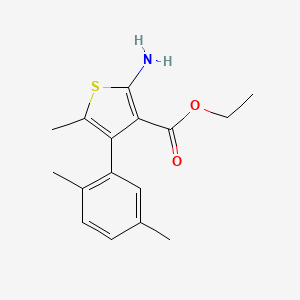
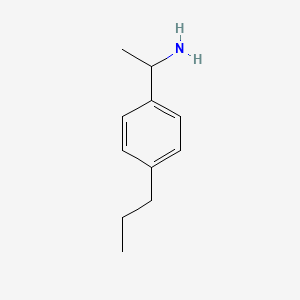
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)
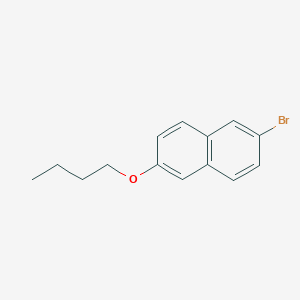
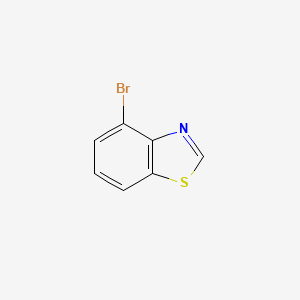
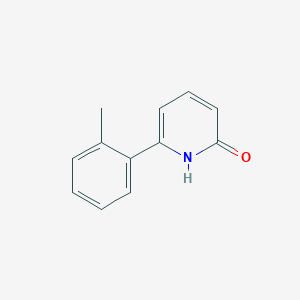
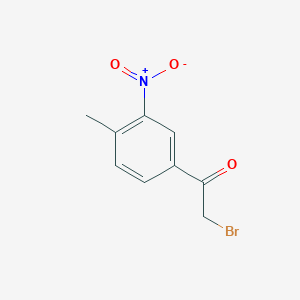
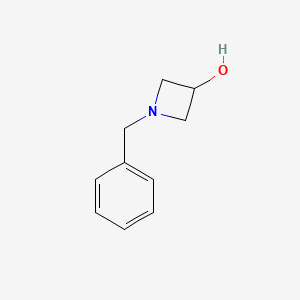
![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)
